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Compound of Interest

Compound Name: Allyl tribromoacetate

Cat. No.: B15486424

{ Get Quote

An In-depth Technical Guide to the Theoretical Studies of Allyl Tribromoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for allyl tribromoacetate is scarce in publicly accessible

literature. This guide provides a theoretical and predictive overview based on its chemical

structure, data from analogous compounds, and established principles of organic chemistry.

Core Compound Information

Allyl tribromoacetate, with the [IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is an ester of

allyl alcohol and tribromoacetic acid. Its fundamental properties are summarized below.

Property Value Citation
rop-2-enyl 2,2,2-

UPAC Name Fribrpomanetate s

Molecular Formula CsHsBrsO:2 [1]

Molecular Weight 336.8 g/mol [1]

Canonical SMILES C=CCOC(=0)C(Br)(BnBr

Proposed Synthesis
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The most probable synthetic route to allyl tribromoacetate is the esterification of allyl alcohol
with a tribromoacetic acid derivative. A common and efficient method would be the reaction of
allyl alcohol with tribromoacetyl chloride in the presence of a non-nucleophilic base, such as
pyridine, to neutralize the HCI byproduct.

Experimental Protocol: Synthesis of Allyl
Tribromoacetate (Proposed)

e To a solution of allyl alcohol (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen
atmosphere, add pyridine (1.1 eq.).

e Slowly add tribromoacetyl chloride (1.05 eq.) to the stirred solution.

» Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with the addition of water.

o Separate the organic layer and wash sequentially with 1M HCI, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield allyl tribromoacetate.
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Proposed Synthesis Workflow

Allyl Alcohol +
Tribromoacetyl Chloride
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(HCI, NaHCOs, Brine)

Purification
(Distillation/Chromatography)

Allyl Tribromoacetate

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Allyl tribromoacetate.

Predicted Spectroscopic and Physical Properties

The following tables summarize the predicted spectroscopic and physical properties of allyl
tribromoacetate, inferred from its structure and data from analogous compounds like allyl
acetate and allyl trichloroacetate.[2][3]
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Predicted 'H and **C NMR Data
1H NMR (Predicted) o (ppm) Multiplicity f;ozl)lpling Constant
-CH2-0O- ~4.8 dt J=5515
-CH= ~5.9 ddt J=17.2,10.5,5.5
=CH: (trans) ~5.4 dq J=17.2,15
=CHz2 (cis) ~5.3 dqg J=105,15
13C NMR (Predicted) o (ppm)
C=0 ~165
-CBr3 ~35
-CH2-O- ~68
CH= ~130
=CH: ~120

Predicted IR and Mass Spectrometry Data

IR Spectroscopy (Predicted) = Wavenumber (cm~2) Functional Group
Strong ~1760-1780 C=0 (ester) stretch
Medium ~1645 C=C (alkene) stretch
Medium ~1200-1100 C-O (ester) stretch
Strong ~600-500 C-Br stretch
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Mass Spectrometry

(Predicted) m/z Value Fragment Identity
335/337/339/341 [M]* (isotope pattern) Molecular lon
257/259/261 [M - Br]* Loss of a bromine radical
41 [CsHs]* Allyl cation
295/297/299/301 [BrsCCOJ]* Tribromoacetyl cation

Theoretical Reactivity and Mechanisms

The reactivity of allyl tribromoacetate is dictated by its two primary functional components: the

allyl group and the tribromoacetate moiety.

Radical Reactions

The C-Br bonds in the tribromoacetyl group are significantly weaker than C-H or C-C bonds,

making them susceptible to homolytic cleavage upon initiation by heat or light, or through the

action of a radical initiator like AIBN. This makes allyl tribromoacetate a potential precursor

for tribromoacetoxy radicals or tribromomethyl radicals, which can then participate in various

radical-mediated transformations.[4]

A key application of similar bromo-compounds is in Atom Transfer Radical Polymerization

(ATRP), where the labile C-Br bond allows for controlled polymer growth. Allyl

tribromoacetate could theoretically act as an initiator in such reactions.
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General Radical Initiation and Propagation
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Caption: General mechanism for radical initiation from the tribromoacetyl group.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to electrophilic addition reactions.
Furthermore, the hydrogens on the carbon adjacent to the double bond (the allylic position) are
reactive towards radical abstraction, leading to a resonance-stabilized allylic radical.[5] This

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15486424?utm_src=pdf-body-img
https://kpu.pressbooks.pub/organicchemistry2/chapter/3-2-reactions-of-allyl-system/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15486424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

allows for allylic substitution reactions, such as allylic bromination using N-bromosuccinimide
(NBS).

Potential Applications in Organic Synthesis and Drug
Development

While specific applications for allyl tribromoacetate are not well-documented, its structure
suggests several potential uses for researchers.

o Radical Initiator: As discussed, it can serve as a source of radicals for polymerization or
other radical-mediated reactions.

« Allylation Agent: The allyl group can be transferred to other molecules, a common strategy in
the synthesis of complex natural products and pharmaceuticals.[6] The allyl motif is found in
numerous bioactive molecules and can be a valuable fragment in drug design.[7]

 Building Block: It can be used as a bifunctional building block, allowing for sequential or
orthogonal reactions at the allyl and tribromoacetate moieties.

The presence of the allyl group is of particular interest in drug development. Allyl-containing
compounds have demonstrated a wide range of biological activities, including anticancer
properties.[7] The ability to introduce this fragment, potentially via a precursor like allyl
tribromoacetate, is a valuable tool for medicinal chemists.
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Structure-Reactivity Relationship
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Caption: Logical relationship between structure and predicted reactivity.

Conclusion

Allyl tribromoacetate is a molecule with significant, albeit largely theoretical, potential in
synthetic chemistry. Its bifunctional nature, combining the versatile reactivity of an allyl group
with the radical-forming capability of a tribromoacetate moiety, makes it a compelling target for
further study. Researchers in organic synthesis and drug development may find it to be a useful
tool for introducing key structural motifs and for initiating controlled radical processes. The
protocols and data presented in this guide, though predictive, offer a solid foundation for future
experimental investigation into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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